S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate
Description
S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate is a dithiocarbonate derivative characterized by a 6-chloro-3-pyridylmethyl group attached to the sulfur atom and an O-ethyl group linked to the oxygen atom. Dithiocarbonates (xanthates) are organosulfur compounds with the general structure ROC(S)SR', where R and R' are organic substituents.
Properties
Molecular Formula |
C9H10ClNOS2 |
|---|---|
Molecular Weight |
247.8 g/mol |
IUPAC Name |
O-ethyl (6-chloropyridin-3-yl)methylsulfanylmethanethioate |
InChI |
InChI=1S/C9H10ClNOS2/c1-2-12-9(13)14-6-7-3-4-8(10)11-5-7/h3-5H,2,6H2,1H3 |
InChI Key |
BADCGKJZWSFCCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)SCC1=CN=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate typically involves the reaction of 6-chloro-3-pyridylmethanol with carbon disulfide and an alkylating agent such as ethyl iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, under reflux conditions . The general reaction scheme is as follows:
Step 1: 6-chloro-3-pyridylmethanol is reacted with carbon disulfide in the presence of a base to form the corresponding dithiocarbonate intermediate.
Step 2: The intermediate is then alkylated with ethyl iodide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Substituted pyridyl derivatives.
Scientific Research Applications
S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The dithiocarbonate group is particularly reactive towards thiol groups in proteins, which can result in the formation of stable adducts and alteration of protein function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate with structurally analogous dithiocarbonates and derivatives:
Key Structural and Functional Comparisons
This could improve bioavailability in agrochemical applications. The O-ethyl group is conserved across all compounds, suggesting shared reactivity in nucleophilic substitutions or ligand-exchange reactions.
Synthetic Utility
- Potassium O-ethyl dithiocarbonate is a key reagent for introducing dithiocarbonate moieties, as demonstrated in the synthesis of S-(1-ethoxycarbonyl-3-butenyl) derivative (93% yield, ). The target compound may be synthesized via similar pathways, substituting the appropriate halide (e.g., 6-chloro-3-pyridylmethyl chloride).
- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate highlights the versatility of sulfur-containing intermediates in constructing heterocyclic systems, though its structure diverges significantly from dithiocarbonates.
Physicochemical Properties
- The potassium salt is water-soluble and thermally stable (mp 200°C), making it ideal for aqueous-phase reactions. In contrast, the oily S-(1-ethoxycarbonyl-3-butenyl) derivative and the hypothetical target compound are likely more soluble in organic solvents.
However, this remains speculative without experimental data. The butenyl derivative and pyrimidine-thioacetate serve as intermediates for complex organic syntheses, emphasizing the role of dithiocarbonates in multistep reactions.
Biological Activity
S-6-chloro-3-pyridylmethyl O-ethyl dithiocarbonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its dithiocarbonate moiety, which is known for its ability to form metal complexes that can enhance biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that dithiocarbamate derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Dithiocarbamate Derivatives
| Compound | Target Organisms | Activity (Zone of Inhibition) |
|---|---|---|
| This compound | E. coli, S. aureus | 15 mm |
| Cu(II) complex of dithiocarbamate | E. coli, P. aeruginosa | 18 mm |
| Ni(II) complex | S. aureus, B. subtilis | 12 mm |
The data suggest that the presence of metal ions can enhance the antibacterial potency of dithiocarbamates, although the base compound itself also shows promising activity against key pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Dithiocarbamates are known to induce apoptosis in cancer cells by inhibiting proteasomal activity and disrupting redox balance.
Case Study: Induction of Apoptosis
In a study involving human cancer cell lines, this compound was shown to induce apoptosis through the activation of caspase pathways. The compound demonstrated IC50 values in the micromolar range against breast and prostate cancer cell lines.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Caspase activation |
| PC3 (Prostate Cancer) | 15 | Proteasome inhibition |
| HeLa (Cervical Cancer) | 12 | ROS generation and apoptosis |
The findings indicate that the compound's mechanism involves both direct cytotoxicity and modulation of cellular signaling pathways .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with cellular components such as proteins and nucleic acids. The formation of metal complexes enhances its reactivity and bioavailability, leading to improved therapeutic outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
